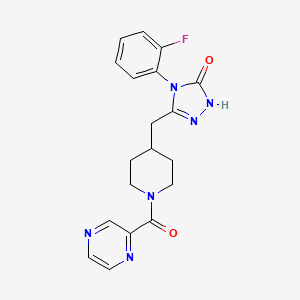

![molecular formula C6H8Cl2N4 B2611182 1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride CAS No. 28279-45-0](/img/structure/B2611182.png)

1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

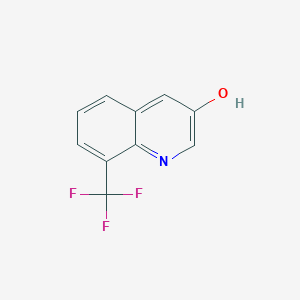

“1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been a subject of research in recent years . Starting with a screening hit from an in-house compound library, iterative optimization resulted in the potent BET inhibitor DDO-8926 with a unique binding mode and a novel chemical structure .

Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . The tautomeric form present in the imidazo pyridine skeletons made this system more diversified .

Chemical Reactions Analysis

In the synthesis of “this compound”, various chemical reactions are involved. The yield was reported to be 62.0% .

Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis and structural elucidation of derivatives related to 1H-Imidazo[4,5-b]pyridin-5-amine; dihydrochloride have significant implications in scientific research. For instance, the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines involves coupling with various sugar moieties, showcasing the compound's versatility as a base for ADA inhibitory activity exploration (Cristalli et al., 1994). Additionally, the development of novel synthetic routes for 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents illustrates the compound's application in exploring new therapeutic avenues (Starrett et al., 1989).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the compound serves as a scaffold for the design and synthesis of molecules with potential therapeutic benefits. The synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines showcases the compound's utility in the search for small molecules that optimally adapt to the three-dimensional binding sites of biological targets, which is crucial for drug discovery and design (Schmid et al., 2006).

Green Chemistry and Environmental Considerations

The applications also extend to green chemistry, where environmentally friendly and efficient synthesis methods are explored. For example, a multi-component one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives under controlled microwave heating demonstrates the compound's role in promoting sustainable chemical processes (Sadek et al., 2018).

Novel Synthetic Methods

Furthermore, the development of new synthetic methods for imidazo[1,2-a]pyridines, emphasizing the use of inexpensive catalysts and mild reaction conditions, underlines the compound's significance in enhancing the efficiency and environmental friendliness of chemical syntheses (Ravi & Adimurthy, 2017).

Mechanism of Action

Target of Action

The primary targets of 1H-Imidazo[4,5-b]pyridin-5-amine;dihydrochloride are IKK-ɛ and TBK1 . These proteins play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

This compound interacts with its targets, IKK-ɛ and TBK1, by binding to their active sites . This binding results in the phosphorylation of NF-kappaB, which is a key regulator of immune response, cell survival, and proliferation .

Biochemical Pathways

The compound affects the NF-kappaB signaling pathway . The activation of NF-kappaB leads to the transcription of genes involved in immune response, inflammation, cell survival, and proliferation . The downstream effects include the production of cytokines, growth factors, and enzymes that regulate cell survival and proliferation .

Pharmacokinetics

It is known that the compound’s application improves selectivity, pharmacokinetics, metabolic stability, and reduces different side effects, including toxicity .

Result of Action

The molecular and cellular effects of this compound’s action include the activation of NF-kappaB, leading to the transcription of genes involved in immune response, inflammation, cell survival, and proliferation . This can result in enhanced immune response, controlled inflammation, and regulated cell growth .

Future Directions

properties

IUPAC Name |

1H-imidazo[4,5-b]pyridin-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.2ClH/c7-5-2-1-4-6(10-5)9-3-8-4;;/h1-3H,(H3,7,8,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXIHQFSQBHJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

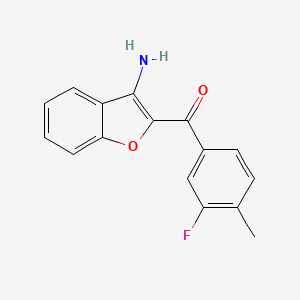

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2611100.png)

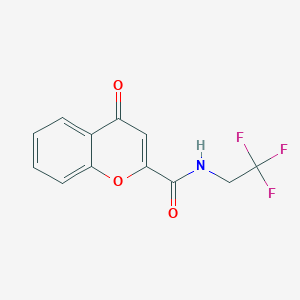

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2611101.png)

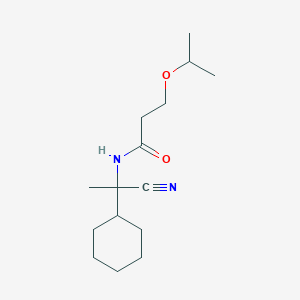

![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2611108.png)

![N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2611112.png)

![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)

![N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2611121.png)